molecular formula C15H20O11 B014631 Methyl 1,2,3,4-tetra-O-acetyl-D-glucopyranuronate CAS No. 3082-96-0

Methyl 1,2,3,4-tetra-O-acetyl-D-glucopyranuronate

Cat. No. B014631
CAS RN: 3082-96-0
M. Wt: 376.31 g/mol
InChI Key: DPOQCELSZBSZGX-BVIXPPBVSA-N
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Description

Methyl 1,2,3,4-tetra-O-acetyl-D-glucopyranuronate is a chemically modified form of a glucuronic acid derivative. This compound is significant in carbohydrate chemistry due to its utility in synthesizing various glycosidic linkages and exploring carbohydrate-based molecular structures and reactions.

Synthesis Analysis

The synthesis of methyl 1,2,3,4-tetra-O-acetyl-D-glucopyranuronate involves the acetylation of methyl D-glucopyranuronates. The process confirms the formation of the tetra-O-acetyl derivative, emphasizing the importance of controlling stereochemistry and protecting group strategies in synthesizing complex carbohydrate molecules (Root, Wagner, & Norris, 2002).

Molecular Structure Analysis

Crystal structure analysis has played a crucial role in confirming the identity and configuration of methyl 1,2,3,4-tetra-O-acetyl-D-glucopyranuronate. Such studies provide insights into the stereochemical outcomes of synthetic procedures and help in the understanding of the molecular basis for reactivity and interaction of this compound (Root, Wagner, & Norris, 2002).

Scientific Research Applications

  • Synthesis of L-Ascorbic Acid Series : It is used for obtaining compounds in the L-ascorbic acid series and the vitamin itself (Ferrier & Furneaux, 1977).

  • Synthesizing N4-Benzoylcytosine 1-(methyl 2,3,4-tri-O-acetyl--D-glucopyranos : The compound is instrumental in synthesizing N4-Benzoylcytosine 1-(methyl 2,3,4-tri-O-acetyl--D-glucopyranos (Kulinkovich & Timoshchuk, 1983).

  • Preparation of Nitro Sugars : It is used in the preparation of various nitro sugars and their derivatives, including gentiobiose with deoxynitro functions at C-3′ and C-3 (Baer, Rank, & Kienzle, 1970).

  • Methylation of Carbohydrates : It is useful for methylating carbohydrates with base-labile substituents, such as 1,2,3,4-tetra-O-acetyl-D-glucopyranoside (Mastronardi, Flematti, Deferrari, & Gros, 1966).

  • Synthesis of Specific Cytostatics for Cancer Treatment : It can be used to synthesize specific cytostatics for cancer treatment (Tietze, Seele, Leiting, & Krach, 1988).

  • Synthesizing Fully Methylated Aldobiouronic Acids : The compound is used to synthesize fully methylated aldobiouronic acids in high yield (Kováč, Hirsch, & Kováčik, 1977).

  • Glycosylation Reactions : It serves as a glycosyl donor in glycosylation reactions, providing exclusively β2-linked glucuronides (Pews-Davtyan et al., 2003).

  • Synthesis of β-Phenylglucuronides : It reacts with phenols under Mitsunobu conditions to give α-phenylglucuronides (Badman, Green, & Voyle, 1990).

  • Synthesis of 1-o-Bilirubin-d-Glucuronic Acids : Allyl 2,3,4-tri-O-allyl-d-glucopyranuronate, derived from it, is used for the synthesis of 1-o-bilirubin-d-glucuronic acids (Compernolle, 1980).

  • Chemo-Enzymatic Synthesis in Pharmaceutical Research : An improved chemo-enzymatic method for synthesizing 1-beta-O-acyl glucuronides using this compound has applications in pharmaceutical research and biotechnology (Baba & Yoshioka, 2007).

properties

IUPAC Name

methyl (2S,3S,4S,5R)-3,4,5,6-tetraacetyloxyoxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O11/c1-6(16)22-10-11(23-7(2)17)13(24-8(3)18)15(25-9(4)19)26-12(10)14(20)21-5/h10-13,15H,1-5H3/t10-,11-,12-,13+,15?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPOQCELSZBSZGX-BVIXPPBVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(C(OC(C1OC(=O)C)OC(=O)C)C(=O)OC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1[C@@H]([C@H](OC([C@@H]1OC(=O)C)OC(=O)C)C(=O)OC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90453228
Record name Methyl 1,2,3,4-tetra-O-acetyl-D-glucopyranuronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90453228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1,2,3,4-tetra-O-acetyl-D-glucopyranuronate

CAS RN

3082-96-0
Record name Methyl D-glucopyranuronate 1,2,3,4-tetraacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3082-96-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1,2,3,4-tetra-O-acetyl-D-glucopyranuronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90453228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
AN Cheallaigh, GT Potter, JM Gardiner, GJ Miller - Organic Syntheses, 2016 - orgsyn.org
Under inert atmosphere the flask is charged with methanol (MeOH)(50 mL)(Note 1), NaOH (20 mg, 0.5 mmol, 0.02 equiv)(Note 2) and then stirred vigorously for 10 min to complete …
Number of citations: 3 www.orgsyn.org
B Liberek, D Tuwalska, I do Santos-Zounon… - Carbohydrate …, 2006 - Elsevier
The single-crystal X-ray diffraction and high-resolution 1 H and 13 C NMR spectral data for methyl 2,5-di-O-acetyl-β-d-glucofuranosidurono-6,3-lactone and 1,2,5-tri-O-acetyl-β-d-…
K HoNMA, A HAMADA - Chemical and Pharmaceutical Bulletin, 1976 - jstage.jst.go.jp
Application of the Helferich method to the preparation of thioglycosides was per-formed in dichloroethane at room temperature by use of SnCl, as catalyst. The reaction gave 1-thio--D-…
Number of citations: 6 www.jstage.jst.go.jp
A Berkin - 2000 - library-archives.canada.ca
Cell-surface glycosaminoglycans play a major role in the healthy functioning of cells. Alterations in these glycoconjugates are associated with the pathology of diseased cells. The …
Number of citations: 0 library-archives.canada.ca
P BACK, DV BOWEN - 1976 - degruyter.com
The synthesis of bile acid-3-ß-D-monoglucuronides has been accomplished via the Koenigs-Knorr condensation reaction using methyl 2, 3, 4-tri-O-acetyl-1-deoxy-a-bromo-D-…
E Izmest'ev, O Andreeva, R Sharipova… - Russian Journal of …, 2017 - researchgate.net
Novel phosphorylated glycolipids based on glucuronic acid have been synthesized and shown to inhibit M. Tuberculosis H37Rv in vitro at a minimum inhibitory concentration of 12.5 μg/…
Number of citations: 8 www.researchgate.net
S Mohamed, EH Krenske, V Ferro - Organic & Biomolecular Chemistry, 2016 - pubs.rsc.org
One of the shortest synthetic routes to L-iduronic acid derivatives is via free radical reduction of the C-5 bromide of the corresponding protected D-glucuronic acid derivative. The …
Number of citations: 16 0-pubs-rsc-org.brum.beds.ac.uk
GB Quistad, LE Staiger, GC Jamieson… - Journal of Agricultural …, 1982 - ACS Publications
When a lactating cow was given a single oral dose (1 mg/kg) of [trifluoromethyl-uC] flu. valinate, 53, 42, and 0.9% of the applied dose were excreted in urine, feces, and milk, respectively…
Number of citations: 14 0-pubs-acs-org.brum.beds.ac.uk
M Steinacher, D Svatunek, M Weil… - Monatshefte für Chemie …, 2022 - Springer
The concise synthesis of a potentially “super-armed” glucuronidation donor is reported. The α-anomer was crystallized and analyzed by single crystal X-ray diffraction. The pyranose …
JA Dodge, CW Lugar, S Cho, LL Short, M Sato… - The Journal of steroid …, 1997 - Elsevier
Raloxifene (LY139481 HCl) is a selective estrogen receptor modulator (SERM) which blocks the effects of estrogen on some tissues, such as the breast and uterus, while mimicking …

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